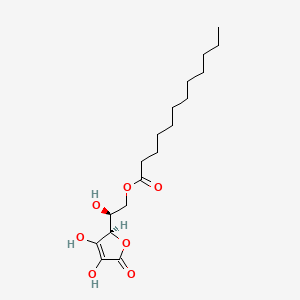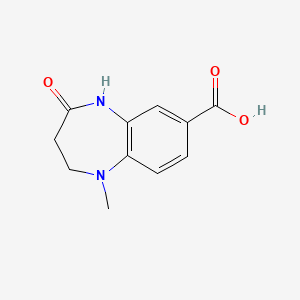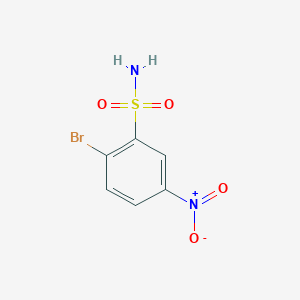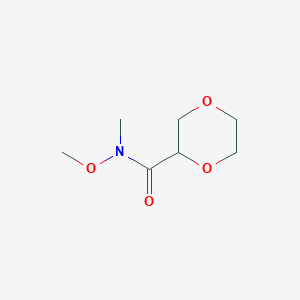
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Descripción general
Descripción
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is a chemical compound with the molecular formula C7H13NO4 . It is also known as MXE.
Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is defined by its molecular formula, C7H13NO4 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Aplicaciones Científicas De Investigación
Synthesis of Ketones
Weinreb amides are particularly useful for the addition of Grignard or alkyllithium reagents to produce ketones. This is due to their reactivity towards nucleophiles and the ability to form stable chelates, preventing over-addition and leading to selective conversion .
Selective Reduction to Aldehydes
Another significant application is the selective reduction of Weinreb amides to the corresponding aldehydes, which are valuable intermediates in organic synthesis .
Preparation of N-Protected Amino Aldehydes
These amides serve as robust aldehyde group equivalents and are extended to the preparation of N-protected amino aldehydes, which are useful intermediates for chemoselective transformations in peptide chemistry .
Acylating Agents for Organometallic Reagents
Weinreb amides act as excellent acylating agents for organolithium or organomagnesium reagents, facilitating various synthetic transformations .
Synthesis of Anticancer Alkaloids
The Weinreb amidation process has been utilized to synthesize anilide-type key intermediates for the production of anticancer alkaloids such as luotonin A .
Chemoselective Esterification and Amidation
N-methoxy-N-methylcarbamoylimidazole, a derivative of Weinreb amides, can be used for chemoselective esterification and amidation of carboxylic acids to form esters and amides .
Propiedades
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAHEVTGMUNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1COCCO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

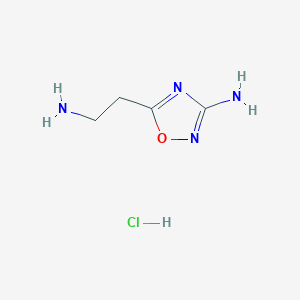
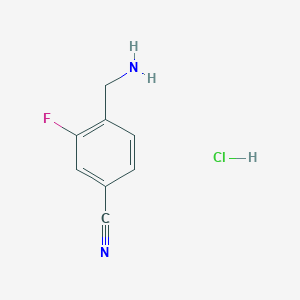
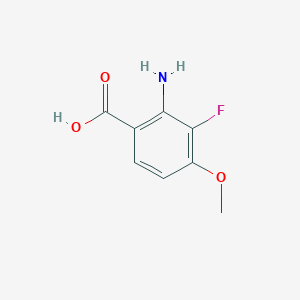

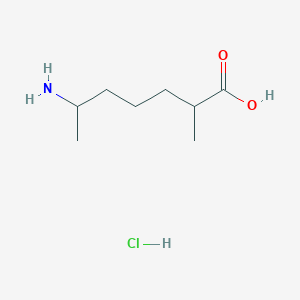
amine](/img/structure/B1526095.png)
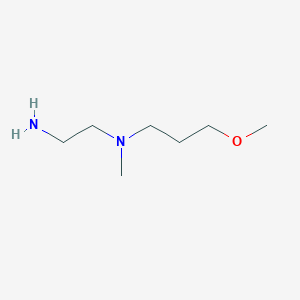
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)
